3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound features a fused imidazole and pyridine ring system, which is known for its significant pharmacological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as acetic anhydride, under reflux conditions. This reaction leads to the formation of the imidazole ring fused to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the reduction steps involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, zinc in the presence of acid.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Various substituted imidazopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA neurotransmission, leading to potential therapeutic effects in conditions like anxiety and epilepsy . The compound may also inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen and exhibiting potential anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives:
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties, often used in the development of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Known for its antiviral and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C8H9N3S |
---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
3-methyl-2-methylsulfanylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H9N3S/c1-11-7-6(4-3-5-9-7)10-8(11)12-2/h3-5H,1-2H3 |
InChI-Schlüssel |
BUBXIADFVGYLTB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=N2)N=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.